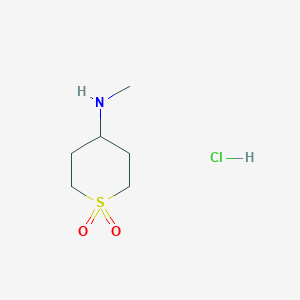
1-ethenylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenylcyclobutane-1-carboxylic acid is a carboxylic acid with the molecular formula C7H10O2 and a molecular weight of 126.15 . It is used in research .
Synthesis Analysis
The synthesis of cyclobutane derivatives, such as 1-ethenylcyclobutane-1-carboxylic acid, has seen significant development in recent years . Techniques such as the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates have been used to yield various substituted aryl cyclopropanes and cyclobutanes . Other methods include copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Molecular Structure Analysis
The molecular structure of 1-ethenylcyclobutane-1-carboxylic acid is based on its molecular formula, C7H10O2 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Carboxylic acids like 1-ethenylcyclobutane-1-carboxylic acid can undergo a variety of reactions . They can form ionic salts when they react with bases . They can also undergo substitution of the hydroxyl hydrogen .Physical And Chemical Properties Analysis
1-Ethenylcyclobutane-1-carboxylic acid is a liquid at room temperature . It has a melting point of 45-46 degrees Celsius .Mécanisme D'action
While the specific mechanism of action for 1-ethenylcyclobutane-1-carboxylic acid is not mentioned in the search results, carboxylic acids in general are known to play crucial roles in various physiological processes. For instance, they are involved in the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethenylcyclobutane-1-carboxylic acid involves the addition of an ethenyl group to cyclobutane-1-carboxylic acid.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Ethylene", "Sulfuric acid", "Sodium hydroxide", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Dissolve cyclobutane-1-carboxylic acid in diethyl ether and cool the solution in an ice bath.", "Step 2: Slowly add sulfuric acid to the solution while stirring.", "Step 3: Add ethylene gas to the solution and stir for several hours.", "Step 4: Neutralize the solution with sodium hydroxide and extract the product with diethyl ether.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 1-ethenylcyclobutane-1-carboxylic acid." ] } | |
Numéro CAS |
1081560-06-6 |
Nom du produit |
1-ethenylcyclobutane-1-carboxylic acid |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



